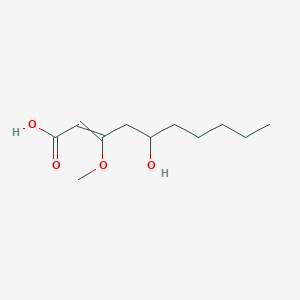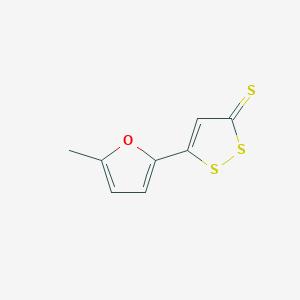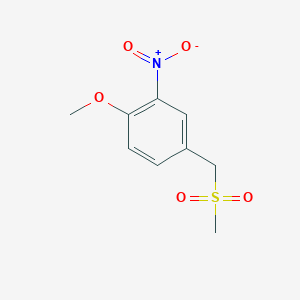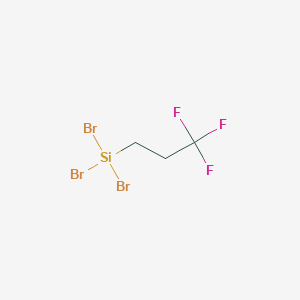
Tribromo(3,3,3-trifluoropropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C3H4Br3F3Si It is a derivative of silane, where the silicon atom is bonded to three bromine atoms and one 3,3,3-trifluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromo(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylsilane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride or chloroform, and the process is carried out at low temperatures to prevent side reactions. The reaction can be represented as follows:
CF3CH2CH2SiH3+3Br2→CF3CH2CH2SiBr3+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as platinum or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylsilane.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen bromide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products
Substitution: Products include 3,3,3-trifluoropropylsilanols, 3,3,3-trifluoropropylamines, and 3,3,3-trifluoropropylalkoxysilanes.
Reduction: The major product is 3,3,3-trifluoropropylsilane.
Hydrolysis: The products are silanols and hydrogen bromide.
Aplicaciones Científicas De Investigación
Tribromo(3,3,3-trifluoropropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties, such as hydrophobicity or biocompatibility.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tribromo(3,3,3-trifluoropropyl)silane involves its ability to undergo substitution and hydrolysis reactions. The bromine atoms can be replaced by various nucleophiles, allowing the compound to form bonds with different substrates. This property makes it useful in surface modification and as a coupling agent in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
Trichloro(3,3,3-trifluoropropyl)silane: Similar in structure but with chlorine atoms instead of bromine.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains methoxy groups instead of bromine atoms.
3,3,3-Trifluoropropyltrimethoxysilane: Another derivative with methoxy groups.
Uniqueness
Tribromo(3,3,3-trifluoropropyl)silane is unique due to the presence of bromine atoms, which makes it more reactive in substitution reactions compared to its chloro and methoxy counterparts. This increased reactivity allows for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
921605-19-8 |
|---|---|
Fórmula molecular |
C3H4Br3F3Si |
Peso molecular |
364.86 g/mol |
Nombre IUPAC |
tribromo(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C3H4Br3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 |
Clave InChI |
MLZOPJVPCGTFGS-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](Br)(Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


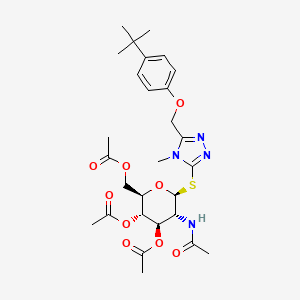
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
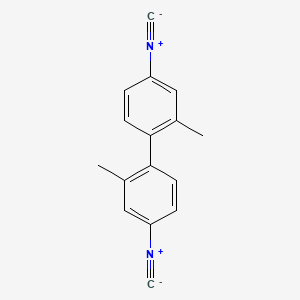
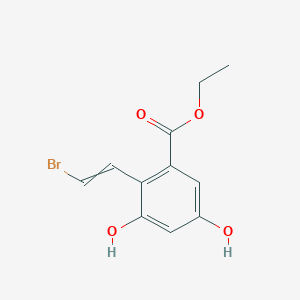
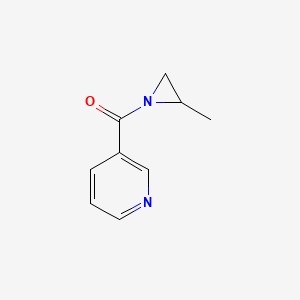
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
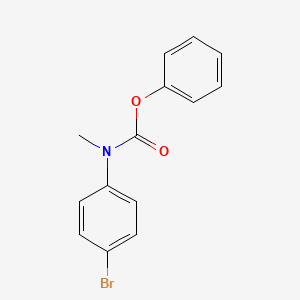

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
